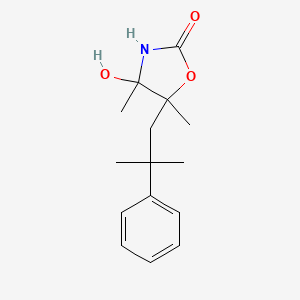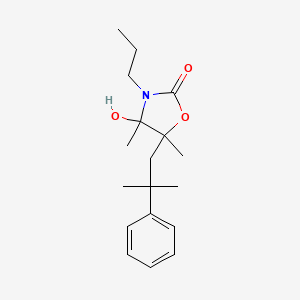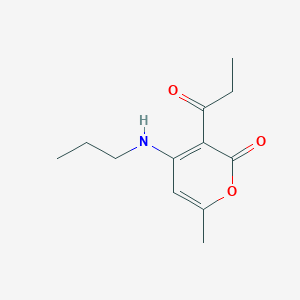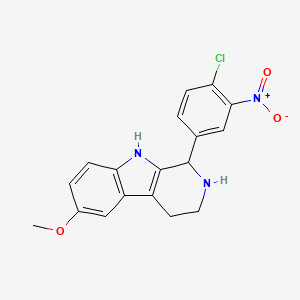![molecular formula C30H32N4O4 B4314275 (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-[(4-BUTOXYPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE](/img/structure/B4314275.png)
(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-[(4-BUTOXYPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE
Overview
Description
(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-[(4-BUTOXYPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-[(4-BUTOXYPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents.
Attachment of Ethyl Group: The ethyl group is introduced via alkylation reactions.
Formation of Vinyl Group: The vinyl group is introduced through a Wittig reaction or similar methods.
Coupling with 4-Butoxybenzamide: The final step involves coupling the intermediate with 4-butoxybenzamide under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can occur at the vinyl group, converting it to an ethyl group.
Substitution: The methoxy and butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced derivatives with ethyl groups.
Substitution: Substituted derivatives with various functional groups replacing the methoxy or butoxy groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its benzimidazole moiety makes it a versatile ligand in coordination chemistry .
Biology
In biological research, this compound can be used to study the interactions of benzimidazole derivatives with biological targets, such as enzymes and receptors .
Medicine
Medicinally, benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties . This compound could be explored for similar therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-[(4-BUTOXYPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety is known to bind to various biological targets, modulating their activity . The vinyl and butoxy groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
N-Butyl-1H-benzimidazol-2-amine: A derivative with similar structural features.
2-(1H-benzimidazol-2-yl)aniline: Another benzimidazole derivative with comparable properties.
Uniqueness
(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-[(4-BUTOXYPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the vinyl and butoxy groups distinguishes it from other benzimidazole derivatives, potentially offering enhanced activity and selectivity in various applications.
Properties
IUPAC Name |
N-[(Z)-3-[2-(1H-benzimidazol-2-yl)ethylamino]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O4/c1-3-4-19-38-24-15-11-22(12-16-24)29(35)34-27(20-21-9-13-23(37-2)14-10-21)30(36)31-18-17-28-32-25-7-5-6-8-26(25)33-28/h5-16,20H,3-4,17-19H2,1-2H3,(H,31,36)(H,32,33)(H,34,35)/b27-20- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMDFPNTJYNKKD-OOAXWGSJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)NCCC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)OC)/C(=O)NCCC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![11-ethoxy-2-[(4-methylphenyl)sulfonyl]-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B4314230.png)
![9-[(Z)-2-(4-CHLOROPHENYL)-1-DIAZENYL]-2-[(4-METHYLPHENYL)SULFONYL]-4-NITRO-1,2-DIHYDRO[1]BENZOXEPINO[4,3,2-CD]INDOLE](/img/structure/B4314231.png)


![5-anilino-3-(butylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4314250.png)
![3-(ethylamino)-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4314266.png)
![N-{3-[4-HYDROXY-3,5-BIS(2-METHYL-2-PROPANYL)PHENYL]-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL}-N-PHENYLACETAMIDE](/img/structure/B4314267.png)
![2-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-3-(METHYLAMINO)NAPHTHOQUINONE](/img/structure/B4314268.png)
![(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(FURAN-2-YL)-2-{[4-(2-METHYLPROPOXY)PHENYL]FORMAMIDO}PROP-2-ENAMIDE](/img/structure/B4314282.png)
![(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-METHOXYPHENYL)-2-{[4-(2-METHYLPROPOXY)PHENYL]FORMAMIDO}PROP-2-ENAMIDE](/img/structure/B4314283.png)
![(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-[(FURAN-2-YL)FORMAMIDO]-3-(3-NITROPHENYL)PROP-2-ENAMIDE](/img/structure/B4314289.png)
